

Physical and chemical properties of 4,4'-Dichlorochalcone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,4'-Dichlorochalcone**

Cat. No.: **B1233886**

[Get Quote](#)

4,4'-Dichlorochalcone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dichlorochalcone is a synthetic derivative of chalcone, a class of organic compounds belonging to the flavonoid family. Chalcones, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system, are widely recognized for their diverse pharmacological activities. The presence of chlorine atoms at the 4 and 4' positions of the phenyl rings in **4,4'-Dichlorochalcone** significantly influences its physicochemical properties and biological activity, making it a compound of interest for research in medicinal chemistry and drug development. This technical guide provides a detailed overview of the core physical and chemical properties of **4,4'-Dichlorochalcone**, experimental protocols for its synthesis and characterization, and an exploration of its potential biological effects based on the known activities of the broader chalcone class.

Physical and Chemical Properties

The key physical and chemical properties of **4,4'-Dichlorochalcone** are summarized in the tables below. This data is essential for its handling, formulation, and application in a laboratory setting.

General and Physical Properties

Property	Value	Source(s)
Appearance	Pale yellow to yellow crystals or crystalline powder	[1][2]
Molecular Formula	C ₁₅ H ₁₀ Cl ₂ O	[2]
Molecular Weight	277.14 g/mol	
Melting Point	153-161 °C	[2]
Boiling Point	Not available (Estimated for 4-Chlorochalcone: 386.8 °C at 760 mmHg)	[3]
Solubility	Generally soluble in organic solvents such as ethanol and dimethylformamide (DMSO); low solubility in water. Quantitative data not readily available.	[4][5]

Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	(2E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one	[2]
CAS Number	19672-59-4	[2]
SMILES	C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)Cl	N/A
InChI	InChI=1S/C15H10Cl2O/c16-13-6-2-11(3-7-13)10-9-12-4-8-14(17)5-1-12/h1-10H/b10-9+	N/A

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **4,4'-Dichlorochalcone** are crucial for its preparation and quality control.

Synthesis via Claisen-Schmidt Condensation

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation. The following is a representative protocol that can be adapted for the synthesis of **4,4'-Dichlorochalcone**.

Materials:

- 4-Chloroacetophenone
- 4-Chlorobenzaldehyde
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Ethanol (95%)
- Distilled water
- Hydrochloric acid (HCl), dilute
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Büchner funnel and filter paper

Procedure:

- **Reactant Preparation:** In a round-bottom flask, dissolve equimolar amounts of 4-chloroacetophenone and 4-chlorobenzaldehyde in an appropriate volume of ethanol with stirring.
- **Catalyst Addition:** Cool the mixture in an ice bath. While stirring, slowly add a concentrated aqueous solution of NaOH or KOH dropwise to the flask.

- Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
- Neutralization and Isolation: Acidify the mixture with dilute HCl to neutralize the excess base, which will precipitate the crude **4,4'-Dichlorochalcone**.
- Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water until the filtrate is neutral.
- Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Characterization Techniques

Objective: To confirm the chemical structure of **4,4'-Dichlorochalcone**.

Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.

Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Expected ^1H NMR Spectral Features:

- Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two substituted phenyl rings.

- Two doublets in the olefinic region (typically δ 6.5-8.0 ppm) for the α and β protons of the enone system, with a coupling constant characteristic of a trans configuration (typically 12-18 Hz).

Objective: To identify the functional groups present in **4,4'-Dichlorochalcone**.

Sample Preparation:

- Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Alternatively, the spectrum can be recorded as a mull (e.g., Nujol) or from a thin film deposited from a volatile solvent.

Data Acquisition:

- Record the FT-IR spectrum over a typical range of 4000-400 cm^{-1} .

Expected Characteristic Absorption Bands:

- A strong absorption band around 1650-1680 cm^{-1} corresponding to the C=O stretching of the α,β -unsaturated ketone.
- Bands in the region of 1580-1600 cm^{-1} and 1450-1500 cm^{-1} due to C=C stretching vibrations of the aromatic rings.
- A band around 970-990 cm^{-1} for the out-of-plane C-H bending of the trans-disubstituted double bond.
- C-Cl stretching vibrations, typically in the fingerprint region.

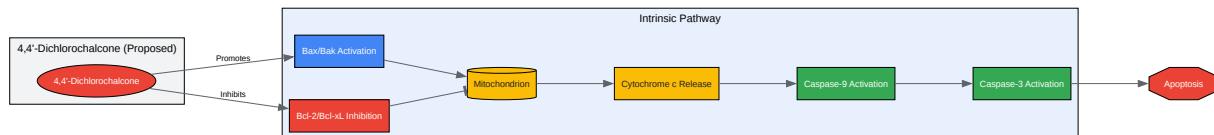
Objective: To determine the molecular weight and fragmentation pattern of **4,4'-Dichlorochalcone**.

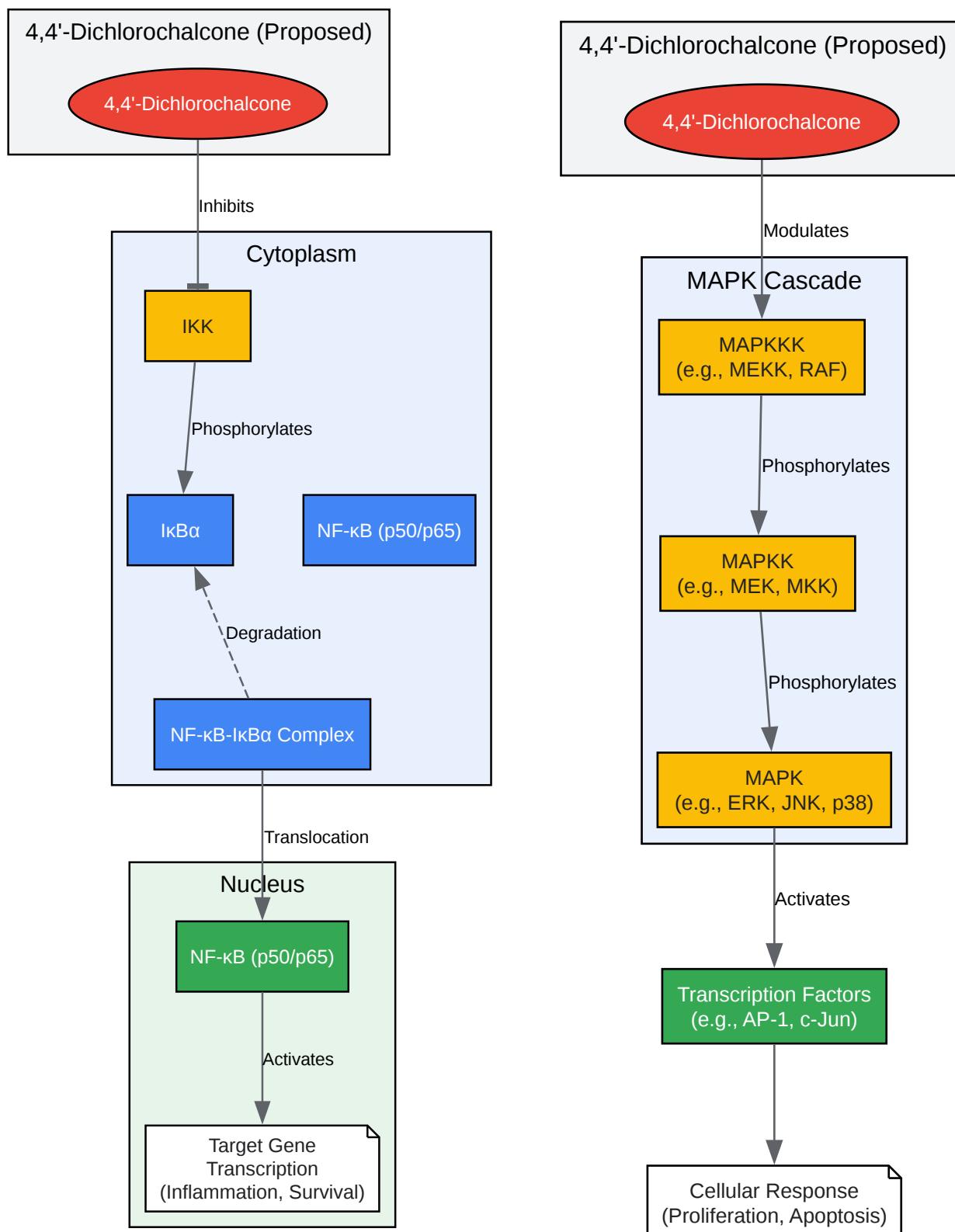
Method:

- Various ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

- The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Results:


- The molecular ion peak $[M]^+$ corresponding to the molecular weight of **4,4'-Dichlorochalcone** (276.01 for the most abundant isotopes).
- Characteristic isotopic pattern due to the presence of two chlorine atoms.
- Fragmentation peaks corresponding to the loss of specific groups from the molecule.


Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by **4,4'-Dichlorochalcone** are limited, the broader class of chalcones is known to exhibit significant biological activities, including anticancer, anti-inflammatory, and antioxidant effects. These activities are often attributed to their interaction with various cellular signaling pathways.

Apoptosis Induction

Chalcones are well-documented inducers of apoptosis (programmed cell death) in various cancer cell lines^{[6][7]}. The underlying mechanisms often involve the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-氯查耳酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4,4'-Dichlorochalcone, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | [thermofisher.com](https://www.thermofisher.com) [thermofisher.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. CAS 956-02-5: 4'-chlorochalcone | CymitQuimica [cymitquimica.com]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 4,4'-Dichlorochalcone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1233886#physical-and-chemical-properties-of-4-4-dichlorochalcone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com